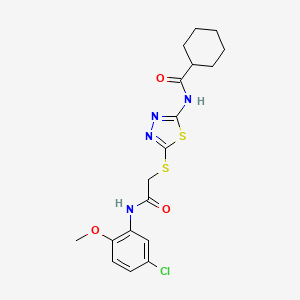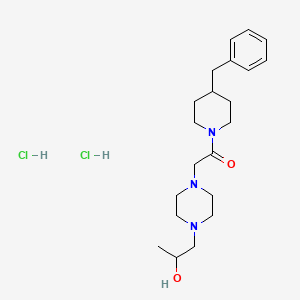
Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its naphthalene core, a thiohydrazide group, and a trifluoroacetate moiety, which together contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate typically involves the reaction of naphthalene-1-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiohydrazide, which is then treated with trifluoroacetic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of naphthalene-1,4-dicarboxylic acid.
Reduction: Reduction reactions can produce naphthalene-1-carbothiohydrazide.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate has found applications in several scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetate group, in particular, plays a crucial role in enhancing the compound's reactivity and stability. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate is unique due to its trifluoroacetate moiety, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
Naphthalene-1-carboxylic acid: Lacks the thiohydrazide and trifluoroacetate groups.
Thiosemicarbazide: Does not contain the naphthalene core or trifluoroacetate group.
Trifluoroacetic acid: Does not have the naphthalene or thiohydrazide components.
These differences highlight the compound's uniqueness and potential for specialized applications.
Properties
IUPAC Name |
naphthalene-1-carbothiohydrazide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S.C2HF3O2/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10;3-2(4,5)1(6)7/h1-7H,12H2,(H,13,14);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXVMQYBEAGQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=S)NN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2698298.png)


![N-[4-({2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B2698302.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2698305.png)
![8-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2698308.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2698309.png)
![8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2698310.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2698312.png)



![N-isopentyl-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2698318.png)

